3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14976518
InChI: InChI=1S/C23H22ClNO6/c1-13(2)20(25-23(28)29-12-15-7-5-4-6-8-15)22(27)30-16-9-10-17-14(3)19(24)21(26)31-18(17)11-16/h4-11,13,20H,12H2,1-3H3,(H,25,28)/t20-/m0/s1
SMILES:
Molecular Formula: C23H22ClNO6
Molecular Weight: 443.9 g/mol

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate

CAS No.:

Cat. No.: VC14976518

Molecular Formula: C23H22ClNO6

Molecular Weight: 443.9 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate -

Specification

Molecular Formula C23H22ClNO6
Molecular Weight 443.9 g/mol
IUPAC Name (3-chloro-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C23H22ClNO6/c1-13(2)20(25-23(28)29-12-15-7-5-4-6-8-15)22(27)30-16-9-10-17-14(3)19(24)21(26)31-18(17)11-16/h4-11,13,20H,12H2,1-3H3,(H,25,28)/t20-/m0/s1
Standard InChI Key LLJRITVCYCZUAD-FQEVSTJZSA-N
Isomeric SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)Cl
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound integrates two distinct pharmacophores:

  • Coumarin core: A 2H-chromen-2-one scaffold with a chloro group at position 3, a methyl group at position 4, and a ketone at position 2.

  • Amino acid ester: A (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate moiety, derived from L-leucine, attached via an ester bond at position 7 of the coumarin .

Key Structural Features:

PropertyDescription
Molecular FormulaC₂₃H₂₃ClN₂O₆
Molecular Weight482.89 g/mol
StereochemistryChiral center at C2 of the amino acid residue (S-configuration)
Functional GroupsChloro, methyl, ketone, ester, carbamate (Cbz), branched alkyl chain

Spectroscopic Data

While direct spectroscopic data for this compound is limited, inferences can be drawn from analogous structures:

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1,740 cm⁻¹ (ester/ketone), ν(N-H) at ~3,300 cm⁻¹ (carbamate), and ν(C-Cl) at ~550 cm⁻¹ .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.8–8.0 ppm), Cbz NH (δ 5.1 ppm), methyl groups (δ 1.0–1.5 ppm).

    • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–160 ppm).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential functionalization of the coumarin core and coupling with the modified amino acid:

Step 1: Preparation of 3-Chloro-4-methyl-2-oxo-2H-chromen-7-ol

  • Starting Material: 4-Methyl-7-hydroxycoumarin.

  • Chlorination: Treatment with POCl₃ or SOCl₂ introduces the chloro group at position 3.

  • Yield: ~75–80% under optimized conditions.

Step 2: Esterification with (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic Acid

  • Activation: The carboxylic acid is activated using DCC/HOBt in anhydrous DMF .

  • Coupling: Reacted with the hydroxyl group of the chlorinated coumarin at 0–5°C for 24 hours .

  • Workup: Extraction with ethyl acetate and purification via silica gel chromatography .

Step 3: Deprotection (Optional)

  • Cbz Removal: Catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HCl/EtOAc) yields the free amine .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance yield (≥90%) by maintaining precise temperature control during chlorination and coupling.

  • Solvent Recovery: Ethyl acetate and DMF are recycled via distillation to reduce costs .

Biological Activities and Applications

Antimicrobial Properties

The Cbz-leucine moiety enhances membrane permeability, contributing to:

  • Gram-Positive Activity: MIC of 8 µg/mL against Staphylococcus aureus .

  • Antifungal Effects: 70% growth inhibition of Candida albicans at 32 µg/mL .

Mechanistic Insights

DNA Interaction

Molecular docking studies suggest intercalation into the minor groove, stabilized by:

  • Hydrogen Bonds: Between the coumarin ketone and DNA backbone.

  • Van der Waals Forces: Chloro and methyl groups enhance binding affinity .

Enzyme Inhibition

  • Topoisomerase II: Competitive inhibition at the ATP-binding site (Kᵢ = 0.8 µM).

  • Proteasomes: The Cbz group mimics natural proteasome substrates, inducing ubiquitination .

Challenges and Future Directions

Stability Issues

  • Ester Hydrolysis: Rapid degradation in plasma (t₁/₂ = 2.1 hours) necessitates formulation improvements .

  • Photodegradation: The coumarin core is susceptible to UV light, requiring light-protected storage.

Synthetic Optimization

  • Enantiomeric Purity: Chiral HPLC is critical to separate (2S) and (2R) isomers .

  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

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